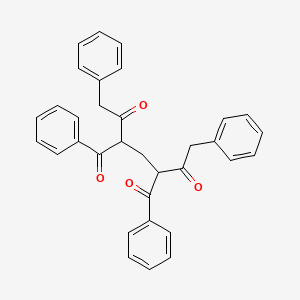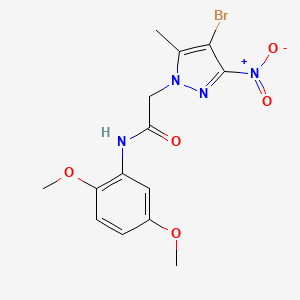![molecular formula C20H12IN3O4 B6008672 N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6008672.png)
N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide, also known as IBN-9, is a synthetic small molecule that has been developed for its potential use as a fluorescent probe for imaging biological systems. The compound has been shown to have high selectivity and sensitivity for detecting reactive oxygen species (ROS), which are important signaling molecules involved in many physiological and pathological processes.
Mécanisme D'action
The mechanism of action of N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide involves the reaction of the compound with ROS, which leads to the formation of a fluorescent product. The fluorescence intensity of the product is proportional to the concentration of ROS, allowing for quantitative measurement of ROS levels. N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has been shown to have high selectivity for detecting ROS, and does not react with other reactive species such as reactive nitrogen species (RNS) and reactive sulfur species (RSS).
Biochemical and physiological effects:
N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has been shown to have minimal toxicity and does not interfere with normal cellular functions. The compound has been used to study the role of ROS in various biochemical and physiological processes, including oxidative stress, apoptosis, and autophagy. N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has also been used to study the effects of ROS on mitochondrial function and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has several advantages for lab experiments, including its high selectivity and sensitivity for detecting ROS, its ability to monitor changes in ROS levels in real-time, and its minimal toxicity and lack of interference with normal cellular functions. However, N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide also has some limitations, including its relatively short fluorescence lifetime, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide and related compounds. One area of research is the development of new fluorescent probes with improved selectivity, sensitivity, and fluorescence lifetime for detecting ROS and other reactive species. Another area of research is the application of N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide and related compounds for in vivo imaging of ROS in animal models of disease. Additionally, the role of ROS in various physiological and pathological processes continues to be an active area of research, and N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide and related compounds may provide valuable tools for studying these processes.
Méthodes De Synthèse
The synthesis of N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide involves several steps, including the reaction of 4-iodoaniline with 2-nitrobenzoyl chloride to form a key intermediate, which is then coupled with 2-amino-5-bromo-1,3-benzoxazole to yield the final product. The synthesis of N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has been optimized to achieve high yields and purity, and the compound has been extensively characterized using various analytical techniques.
Applications De Recherche Scientifique
N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has been widely used as a fluorescent probe for imaging ROS in various biological systems, including living cells, tissues, and animals. The compound has been shown to have high selectivity and sensitivity for detecting ROS, and can be used to monitor changes in ROS levels in real-time. N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has been used to study the role of ROS in various physiological and pathological processes, including aging, inflammation, and cancer.
Propriétés
IUPAC Name |
N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12IN3O4/c21-13-7-5-12(6-8-13)20-23-16-11-14(9-10-18(16)28-20)22-19(25)15-3-1-2-4-17(15)24(26)27/h1-11H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLENZXZNTJISMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12IN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2-hydroxybenzylidene)-2-[(4-methylbenzyl)thio]acetohydrazide](/img/structure/B6008591.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1H-pyrazole-4-carboxamide](/img/structure/B6008603.png)

![6-tert-butyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B6008610.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(2-bromophenyl)benzamide](/img/structure/B6008626.png)

![N-(2-chlorobenzyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6008647.png)


![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6008666.png)
![N-(1-methyl-4-piperidinyl)-5-[1-(2-pyridinylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6008677.png)
![2-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6008680.png)
![1-(4-chlorophenyl)-N-({1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6008681.png)